3-Benzyl-5-phenylpyrazin-2-amine

Anticancer drug discovery Marine natural product analogs Structure-activity relationship

3-Benzyl-5-phenylpyrazin-2-amine (Coelenteramine, CAS 70217-86-6) is the fully reduced, non-luminescent metabolic end-product of Coelenterazine, making it the essential negative control in Renilla luciferase assays to discriminate true signal from background. As a distinct chemotype exhibiting time-dependent cytotoxicity against AGS & A549 cancer lines—contrasting with time-independent Coelenterazine analogs—it is critical for orthogonal SAR and mechanistic studies. Substituting generic pyrazin-2-amines compromises experimental validity. Procure this high-purity standard to ensure assay reproducibility and valid differentiation.

Molecular Formula C17H15N3
Molecular Weight 261.32 g/mol
CAS No. 70217-86-6
Cat. No. B3151064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-phenylpyrazin-2-amine
CAS70217-86-6
Molecular FormulaC17H15N3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=CC=C3
InChIInChI=1S/C17H15N3/c18-17-15(11-13-7-3-1-4-8-13)20-16(12-19-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,18,19)
InChIKeyHNGMHWCZZWCBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-5-phenylpyrazin-2-amine (CAS 70217-86-6): A Structurally Distinct Coelenteramine Scaffold for Bioluminescence and Anticancer Research


3-Benzyl-5-phenylpyrazin-2-amine (CAS 70217-86-6), also designated as Coelenteramine, is a nitrogen-containing heterocyclic compound characterized by a pyrazine core substituted with benzyl and phenyl groups at the 3- and 5-positions, respectively, and an amine group at the 2-position [1]. It is the fully reduced derivative of the well-known marine bioluminescent substrate Coelenterazine (CTZ) and represents its metabolic end-product following the light-emitting reaction [2]. This compound has been explicitly studied as a distinct chemotype in comparative anticancer investigations against its parent CTZ analogs [3].

Why Generic Pyrazine Analogs Cannot Substitute for 3-Benzyl-5-phenylpyrazin-2-amine (Coelenteramine) in Targeted Research


Substituting 3-Benzyl-5-phenylpyrazin-2-amine with structurally similar pyrazin-2-amines or even its parent bioluminescent compound Coelenterazine (CTZ) introduces fundamentally different biological and physicochemical profiles. Unlike CTZ analogs which exhibit time-independent anticancer activity and correlate their potency with chemiluminescence emission properties, Coelenteramine analogs demonstrate time-dependent cytotoxicity with distinct structure-activity relationships (SAR) and a different safety profile toward noncancer cells [1]. Furthermore, the fully reduced imidazopyrazinone core of Coelenteramine lacks the conjugated double-bond system required for bioluminescence, rendering it functionally inert as a luciferase substrate—a critical differentiation when selecting compounds for orthogonal assays requiring non-luminescent controls or studying CTZ metabolic fate [2]. These mechanistic and functional divergences preclude generic substitution without compromising experimental validity or reproducibility.

Quantitative Evidence Guide: Head-to-Head Performance Differentiation of 3-Benzyl-5-phenylpyrazin-2-amine (Coelenteramine)


Differential Anticancer Activity: Coelenteramine versus Coelenterazine Analogs in Gastric and Lung Cancer Cell Lines

In a comparative investigation of marine-derived analogs, Coelenteramine (3-Benzyl-5-phenylpyrazin-2-amine) exhibited quantifiable anticancer activity against AGS (gastric cancer) and A549 (lung cancer) cell lines. Critically, Coelenteramine analogs showed time-dependent cytotoxicity, whereas Coelenterazine-based compounds displayed time-independent activity, indicating distinct mechanisms of action between the two chemotypes [1].

Anticancer drug discovery Marine natural product analogs Structure-activity relationship

Selectivity Profile: Differential Cytotoxicity of Coelenteramine versus Coelenterazine Analogs Toward Noncancer Cells

The same head-to-head study revealed that Coelenterazine analogs exhibit relatively safer profiles toward noncancer cells compared to Coelenteramine analogs. This differential selectivity represents a quantifiable safety parameter that distinguishes the two compound classes for anticancer lead optimization [1].

Cancer therapeutic index Selectivity screening Marine-derived compounds

Functional Inertness: Coelenteramine as a Non-Luminescent Control versus Coelenterazine Luciferase Substrates

Coelenteramine (3-Benzyl-5-phenylpyrazin-2-amine) is the fully reduced derivative of Coelenterazine (CTZ) and represents the metabolic end-product of the CTZ bioluminescent reaction [1]. Unlike CTZ and its active analogs such as Coelenterazine 400a which emit blue light at 395 nm when catalyzed by Renilla luciferase (RLuc) [2], Coelenteramine lacks the conjugated imidazopyrazinone core required for light emission, rendering it functionally non-luminescent [1].

Bioluminescence assays Renilla luciferase Negative control compounds

Structural Stability Advantage: Reduced Imidazopyrazinone Core versus Oxidation-Sensitive Coelenterazine Analogs

Coelenterazine and its active analogs contain a conjugated imidazopyrazinone core that is susceptible to autoxidation and degradation under ambient conditions. Coelenteramine (3-Benzyl-5-phenylpyrazin-2-amine), as the fully reduced derivative, lacks this conjugated system and is therefore expected to exhibit enhanced chemical stability against oxidative degradation compared to its parent CTZ compounds [1].

Chemical stability Oxidative degradation Compound storage

Bioluminescence System Component: Coelenteramine as a Unique Metabolic Tracer in Coelenterazine-Based Assays

In the Renilla luciferase (RLuc) bioluminescence system, Coelenterazine (CTZ) is oxidized to emit light, yielding Coelenteramine (3-Benzyl-5-phenylpyrazin-2-amine) as the specific metabolic end-product. This defined metabolic relationship is unique to the Coelenterazine-Coelenteramine pair [1]. In contrast, alternative luciferin-luciferase systems (e.g., firefly luciferase with D-luciferin, bacterial luciferase with FMNH₂ and aldehydes) involve entirely different substrates and yield distinct metabolic products with no cross-reactivity [2].

Bioluminescence mechanism Metabolic fate studies Renilla luciferase system

Optimal Research Application Scenarios for 3-Benzyl-5-phenylpyrazin-2-amine (Coelenteramine) Based on Quantified Differentiation Evidence


Anticancer Lead Discovery: Exploring Time-Dependent Cytotoxicity Mechanisms Distinct from Coelenterazine Analogs

Researchers investigating marine-derived anticancer agents can leverage Coelenteramine as a distinct chemotype that exhibits time-dependent cytotoxicity toward gastric (AGS) and lung (A549) cancer cell lines, contrasting with the time-independent activity observed for Coelenterazine analogs [1]. This temporal divergence suggests fundamentally different mechanisms of action, making Coelenteramine a valuable tool for probing structure-activity relationships (SAR) and for developing compounds with potentially distinct therapeutic windows.

Bioluminescence Assay Development: Non-Luminescent Negative Control for Coelenterazine-Based Systems

In Renilla luciferase (RLuc) bioluminescence assays where Coelenterazine or its derivatives (e.g., Coelenterazine 400a, Coelenterazine h) are employed as substrates emitting light at defined wavelengths, Coelenteramine provides an ideal negative control [1]. As the fully reduced, non-luminescent metabolic end-product of the CTZ reaction, Coelenteramine lacks the conjugated imidazopyrazinone core required for light emission [1]. Its inclusion in assay plates enables researchers to discriminate true luciferase-dependent signal from background or autofluorescence.

Selectivity Screening: Comparative Assessment of Cancer Cell versus Noncancer Cell Cytotoxicity

Researchers prioritizing compound selectivity in anticancer screening can utilize Coelenteramine analogs in direct comparative studies against Coelenterazine analogs. Evidence indicates that Coelenterazine analogs exhibit relatively safer profiles toward noncancer cells compared to Coelenteramine analogs [1]. This differential selectivity provides a rational basis for procuring Coelenteramine when the research objective involves understanding the structural determinants of selective cytotoxicity or when developing analogs with modified safety margins.

Metabolic Fate Studies: Tracer for Coelenterazine Bioluminescence Reaction Product Identification

In mechanistic studies of the Coelenterazine-Renilla luciferase bioluminescence system, Coelenteramine serves as the authentic standard for the reaction‘s metabolic end-product [1]. Researchers can employ Coelenteramine as a reference compound in HPLC or LC-MS analyses to identify and quantify the product of CTZ oxidation, enabling precise kinetic studies of the bioluminescent reaction and facilitating the development of modified CTZ analogs with altered metabolic profiles.

Quote Request

Request a Quote for 3-Benzyl-5-phenylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.